Application Summary: Compounds structurally related to Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride have shown antibacterial activity, suggesting possible applications in combating bacterial infections .
Experimental Procedures: The antibacterial efficacy is typically assessed using disk diffusion and broth dilution methods to determine the minimum inhibitory concentration (MIC) against various bacterial strains .
Results: The related compounds exhibited inhibitory effects on bacterial growth, with MIC values that indicate a strong potential for use as antibacterial agents .
Application Summary: Derivatives of this compound have been investigated for their antiproliferative activity, which is the ability to inhibit the growth of cancer cells .
Experimental Procedures: Cancer cell lines are exposed to the compound, and its efficacy is measured through cell viability assays, such as MTT or trypan blue exclusion tests, to determine the IC50 values .
Results: The studies found that certain derivatives can significantly inhibit the proliferation of cancer cells, suggesting their potential as chemotherapeutic agents .
Application Summary: The compound has been studied for its inhibitory effects on various enzymes, which is important for the development of treatments for metabolic disorders .
Experimental Procedures: Enzymatic assays are conducted to evaluate the compound’s ability to inhibit target enzymes, with a focus on determining the Ki or IC50 values .
Results: The compound showed effective inhibition of certain enzymes, indicating its potential as a lead compound for drug development .
Application Summary: The pharmacokinetic properties of the compound, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for its development as a drug .
Experimental Procedures: ADME studies are performed using in-vitro systems like Caco-2 cell monolayers for absorption, liver microsomes for metabolism, and plasma protein binding assays .
Results: The compound displayed favorable pharmacokinetic properties, making it a viable candidate for further drug development .
Experimental Procedures: Clinical trials involve multiple phases, including small-scale safety assessments in healthy volunteers and larger-scale efficacy trials in patients with the target condition .
Results: The related compounds have progressed through various stages of clinical trials, indicating a potential pathway for the development of Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride into a clinically approved drug .
Application Summary: PTP1B is a target for the treatment of type 2 diabetes and obesity. Compounds inhibiting PTP1B can enhance insulin signaling and regulate glucose homeostasis .
Experimental Procedures: Inhibitory activity is assessed using an in-vitro enzymatic assay, where the compound’s ability to inhibit PTP1B is quantified by measuring the rate of phosphate release from a substrate .
Results: Derivatives of the compound demonstrated significant inhibition of PTP1B activity, suggesting potential for development into antidiabetic medications .
Application Summary: Cholinesterase inhibitors are used to treat symptoms of Alzheimer’s disease by increasing the levels of acetylcholine in the brain .
Experimental Procedures: The compound’s efficacy as a cholinesterase inhibitor is evaluated through biochemical assays that measure the hydrolysis rate of acetylthiocholine .
Results: The compound showed inhibitory effects on cholinesterase, indicating its potential use in the management of Alzheimer’s disease .
Application Summary: The compound has been used as a reagent in the synthesis of diamide derivatives as Factor Xa (FXa) inhibitors, which are important for developing new anticoagulants .
Experimental Procedures: The anticoagulant activity is measured using clotting assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), to evaluate the effect on the coagulation cascade .
Results: The synthesized diamide derivatives exhibited FXa inhibitory activity, indicating the compound’s utility in creating new anticoagulant therapies .
Application Summary: Thiazoloazepine derivatives have been explored for their role in modulating the immune response, which can be beneficial in autoimmune diseases .
Experimental Procedures: The compound’s effect on immune cells is studied using cell-based assays to observe changes in cytokine production and cell proliferation .
Results: The studies indicated that the compound could modulate the immune response, providing a basis for further investigation into treatments for autoimmune conditions .
Application Summary: Compounds like Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride have been studied for their potential to treat metabolic disorders by targeting enzymes like 11-β-hydroxysteroid dehydrogenase type 1 .
Experimental Procedures: The activity against metabolic disorder-related enzymes is assessed through in-vitro assays that measure enzyme inhibition .
Results: The compound showed promising results in inhibiting enzymes related to metabolic disorders, suggesting its therapeutic potential .
Application Summary: The compound serves as a versatile scaffold in drug discovery, aiding in the synthesis of various derivatives for lead optimization .
Experimental Procedures: Chemical modifications are performed on the compound to enhance its pharmacological properties, followed by biological assays to assess the effects of these modifications .
Results: The optimization efforts led to derivatives with improved biological activity and selectivity, contributing to the drug discovery process .
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is a chemical compound characterized by its unique thiazolo-azepine structure. It has the molecular formula and a CAS number of 1422344-44-2. This compound is primarily used in pharmaceutical research and testing due to its potential biological activities and therapeutic applications .
These reactions highlight the compound's versatility in synthetic organic chemistry.
While direct synthesis methods for ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride are not extensively documented, related synthesis techniques include:
These methods reflect the broader strategies employed in synthesizing thiazole-containing compounds.
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is primarily utilized in:
The compound's unique structure may offer new avenues for drug discovery.
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride can be compared with several structurally related compounds:
Compound Name | Structure Type | Notable Activities |
---|---|---|
Ethyl 5,6,7,8-tetrahydrothiazolo[5,4-c]pyridine | Thiazole-Pyridine | Antimicrobial |
Methyl 7-methylthiazolo[3,2-a]pyridine | Thiazole-Pyridine | Anticancer |
Ethyl 5-(3-chlorophenyl)-thiazolo[3,2-a]pyridine | Thiazole-Pyridine | Antidepressant |
These compounds share similar structural motifs but differ in their specific biological activities and applications. The uniqueness of ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride lies in its specific thiazolo-azepine framework that may confer distinct pharmacological properties not found in other thiazole derivatives.